1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride
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Overview
Description
1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of an isopropyl group attached to the nitrogen atom and a carboxylic acid group at the fourth position of the imidazole ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Mechanism of Action
Target of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
The compound’s solubility in water and other polar solvents suggests that it may be influenced by the polarity of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached, enhancing their chemical and biological properties.
Scientific Research Applications
1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
1H-Imidazole-4-carboxylic acid: Lacks the isopropyl group, making it less hydrophobic.
2-Methyl-1H-imidazole-4-carboxylic acid: Contains a methyl group instead of an isopropyl group, affecting its reactivity and solubility.
1-Benzyl-1H-imidazole-4-carboxylic acid: The benzyl group increases its hydrophobicity and potential biological activity.
Uniqueness: 1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which enhances its solubility and reactivity. The presence of the isopropyl group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.
Properties
IUPAC Name |
1-propan-2-ylimidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5(2)9-3-6(7(10)11)8-4-9;/h3-5H,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNZNCNADOLOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439897-77-4 |
Source
|
Record name | 1-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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